REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[CH:10]=[C:9]([CH2:11][C:12]([F:15])([F:14])[F:13])[S:8][C:4]=2[N:5]=[CH:6][N:7]=1.[CH3:16][C:17]1([CH3:28])[S:21][CH:20]([N:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[N:19]=[CH:18]1.C(N(CC)C(C)C)(C)C>C1COCC1>[CH3:16][C:17]1([CH3:28])[S:21][C:20]([N:22]2[CH2:27][CH2:26][N:25]([C:2]3[C:3]4[CH:10]=[C:9]([CH2:11][C:12]([F:15])([F:14])[F:13])[S:8][C:4]=4[N:5]=[CH:6][N:7]=3)[CH2:24][CH2:23]2)=[N:19][CH2:18]1
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Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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ClC=1C2=C(N=CN1)SC(=C2)CC(F)(F)F
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Name
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5,5-dimethyl-2-(piperazin-1-yl)-2,5-dihydrothiazole
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Quantity
|
0.56 g
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Type
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reactant
|
Smiles
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CC1(C=NC(S1)N1CCNCC1)C
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Name
|
|
Quantity
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0.91 g
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the mixture was partitioned between ethyl acetate and H2O
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated to a pale yellow solid
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Type
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CUSTOM
|
Details
|
Purification by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
CC1(CN=C(S1)N1CCN(CC1)C=1C2=C(N=CN1)SC(=C2)CC(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |